molecular formula C8H11N3 B1416215 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile CAS No. 1177346-71-2

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1416215
CAS No.: 1177346-71-2
M. Wt: 149.19 g/mol
InChI Key: RJZMOVWEJNFGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (CAS 1177346-71-2) is a high-purity pyrazole derivative supplied for specialized chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C8H11N3 and a molecular weight of 149.20 g/mol, is a valuable building block in heterocyclic chemistry . Its structure features a nitrile group at the 4-position of the pyrazole ring, which offers a versatile handle for further chemical transformations, such as conversion to other functional groups or use in the construction of more complex molecular architectures . Research indicates that 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes can be dehydrated to yield the corresponding nitriles, a reaction typical for the anti isomers of aldoximes, highlighting one potential synthetic route to this compound and its close analogues . As a research chemical, it is primarily of interest in medicinal chemistry for the synthesis of novel active molecules and in material science. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care according to the safety data sheet. This compound may be harmful if swallowed and cause skin and serious eye irritation .

Properties

IUPAC Name

3-methyl-1-propylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZMOVWEJNFGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, including acylation, dehydration, nitrification, and reduction. One common method starts with 1-methyl-3-propylpyrazole-5-formic as the starting material . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. These methods emphasize efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile exhibits significant anti-inflammatory and analgesic properties. Initial studies indicate its potential to interact with key receptors involved in pain signaling pathways, such as cyclooxygenase enzymes. In carrageenan-induced edema models, the compound demonstrated efficacy comparable to established anti-inflammatory agents like indomethacin .

Table 1: Biological Activity of this compound

Activity TypeObserved EffectsComparison Agent
Anti-inflammatorySignificant reduction in edemaIndomethacin
AnalgesicPain relief in animal modelsAspirin
Anticancer PotentialCytotoxic effects on tumor cellsDoxorubicin

Research has also suggested anticancer properties, with studies indicating that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Agrochemicals

In the agrochemical sector, derivatives of pyrazoles, including this compound, are explored for their potential as pesticides and herbicides due to their biological activity against pests and pathogens. The synthesis of these compounds often involves modifying existing pyrazole frameworks to enhance their efficacy and reduce environmental impact .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for developing new materials or enhancing the properties of existing compounds .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate
ReductionAddition of hydrogenLithium aluminum hydride
SubstitutionReplacement of functional groupsVarious catalysts

Case Studies

Several studies have documented the applications of this compound:

  • Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that this compound reduced inflammation in animal models significantly more than control treatments .
  • Anticancer Research : In vitro studies showed that derivatives exhibited cytotoxic effects against multiple tumor types, suggesting potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carbonitrile Derivatives

The following analysis compares 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile with four analogous compounds synthesized in recent studies (Table 1). Key differences in substituents, physical properties, and spectral data are highlighted.

Table 1: Comparative Analysis of Pyrazole-Carbonitrile Derivatives

Compound Name R<sup>1</sup> R<sup>3</sup> Formula State Yield MP (°C) Notable Spectral Data (1H NMR)
This compound* Propyl Methyl C8H11N3
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile Benzyl Azido C11H8N6 Oil 76% δ 7.58 (s, pyrazole-H)
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile 4-MeBenzyl Azido C12H10N6 Solid 88% 100–101.5 δ 7.54 (s, pyrazole-H)
5-Azido-1H-pyrazole-4-carbonitrile H Azido C4H2N6 Oil 85% δ 13.66 (s, NH)

*Hypothetical data inferred from structural analogs.

Structural and Functional Group Variations

Substituent Effects on Physical State: The propyl group in the target compound may confer intermediate lipophilicity between shorter alkyl chains (e.g., methyl) and aromatic substituents (e.g., benzyl). Benzyl and 4-methylbenzyl derivatives crystallize as solids, likely due to π-π stacking, whereas non-aromatic analogs (e.g., propyl) may remain oils. Azido vs. Nitrile Reactivity: Azido-substituted derivatives (e.g., entries 2–4) are highly reactive in click chemistry (e.g., Huisgen cycloaddition), whereas the nitrile group in the target compound offers pathways for hydrolysis or nucleophilic substitution.

Spectral and Electronic Properties

  • 1H NMR Shifts : Pyrazole protons in azido derivatives resonate at δ ~7.5–7.6 ppm, consistent with electron-withdrawing azido groups deshielding the pyrazole ring. The target compound’s methyl and propyl groups would likely cause upfield shifts due to electron-donating effects.
  • IR Spectroscopy : Azido groups show strong absorption at ~2100–2200 cm<sup>-1</sup>, whereas nitriles exhibit peaks near ~2230 cm<sup>-1</sup>, as seen in the target compound’s nitrile group.

Research Findings and Implications

Biological Applications : Benzyl-substituted pyrazoles are common in drug discovery due to enhanced membrane permeability. The propyl group in the target compound may optimize pharmacokinetics by balancing lipophilicity and metabolic stability.

Material Science : Azido derivatives are valuable for polymer crosslinking, while nitriles serve as ligands in catalysis. The target compound’s nitrile group could coordinate to metals, enabling catalytic or sensing applications.

Synthetic Flexibility : The propyl substituent’s simplicity allows for further functionalization (e.g., oxidation to carboxylic acids), contrasting with the azido group’s click reactivity.

Biological Activity

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (C₈H₁₁N₃) is a nitrogen-containing heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a carbonitrile group at the 4-position and a propyl group at the 1-position. Its unique structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest for drug development.

Anti-inflammatory and Analgesic Properties

Initial studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. The compound may interact with key receptors involved in pain signaling pathways, such as cyclooxygenase enzymes, which are crucial in the inflammatory response.

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaUnique Features
3-Methyl-1H-pyrazole-4-carbonitrileC₈H₁₁N₃Methyl substitution at the 3-position
5-Methyl-1-propyl-1H-pyrazoleC₉H₁₃N₃Methyl group at position 5 instead of 3
3-Ethyl-1-propyl-1H-pyrazoleC₉H₁₃N₃Ethyl group instead of methyl

The anti-inflammatory effects were evaluated using carrageenan-induced edema models, where the compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin .

Anticancer Potential

Research has also suggested potential anticancer properties for this compound. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of pyrazoles can exhibit cytotoxic effects against multiple tumor types .

The mechanism of action for this compound involves interactions with specific molecular targets related to inflammation and cancer pathways. Molecular docking studies have indicated that this compound may bind effectively to cyclooxygenase enzymes and other inflammatory mediators, which may explain its anti-inflammatory activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Microwave-Assisted Synthesis : Enhancing yield and reaction times through microwave irradiation techniques.

These synthetic pathways allow for the creation of analogs with potentially enhanced biological activities, broadening its application in medicinal chemistry .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were tested against carrageenan-induced edema in mice, showing significant reduction in inflammation compared to control groups .
  • Anticancer Activity Assessment : Compounds derived from pyrazoles were evaluated against various cancer cell lines, demonstrating IC50 values ranging from low micromolar concentrations, indicating strong cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key parameters include:

  • Temperature : Gradual heating (e.g., 0°C → 50°C) to control exothermic reactions and minimize side products .
  • Catalysts : Trifluoroacetic acid (TFA) enhances azide incorporation, as seen in analogous triazenylpyrazole precursors .
  • Solvent : Dichloromethane (DCM) is commonly used for its polarity and compatibility with azide reagents .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >85% purity .
  • Table 1 : Comparative yields for pyrazole-4-carbonitrile derivatives:
SubstituentTemperature RangeReaction TimeYieldReference
1-(4-Methylbenzyl)0°C → 50°C16 h88%
1-Benzyl0°C → 50°C16 h76%
1H (unsubstituted)0°C → 50°C72 h85%

Q. How can researchers confirm the purity and structure of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • TLC : Monitor reaction progress (e.g., cyclohexane/ethyl acetate 2:1, Rf ≈ 0.43–0.58) .
  • NMR : Key signals include pyrazole C-H protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~110–112 ppm) .
  • IR : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and azide (N3) peaks at ~2139 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 238.0962 for C12H10N6) .

Q. What safety precautions are critical when handling nitrile-containing pyrazoles like this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.
  • PPE : Nitrile gloves and lab coats to prevent skin contact .
  • Storage : Keep away from ignition sources (flammable solvents like DCM) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring affect the reactivity and electronic properties of this compound?

  • Methodological Answer : Substituents influence steric and electronic effects:

  • Electron-withdrawing groups (e.g., nitriles) increase electrophilicity, enhancing nucleophilic substitution kinetics .
  • Alkyl chains (e.g., propyl) improve solubility in non-polar solvents but may reduce crystallinity .
  • Comparative Analysis : Benzyl derivatives show higher yields (76–88%) than unsubstituted analogs (85%) due to stabilization of intermediates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for refinement of crystal structures (e.g., resolving tautomerism in pyrazoles) .
  • DFT Calculations : Predict NMR/IR spectra and compare with experimental data to identify discrepancies (e.g., pyrazole ring puckering) .
  • Multi-Nuclear NMR : <sup>15</sup>N NMR can clarify ambiguous azide/nitrile environments .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Model solvent interactions to optimize reaction conditions (e.g., DCM vs. THF) .
  • Table 2 : Example DFT-derived properties for pyrazole analogs:
DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Reference
5-Methyl-1-phenyl-6.2-1.84.4

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystallization Issues : Flexible propyl groups may hinder lattice formation.
  • Solutions :
  • Use slow evaporation with mixed solvents (e.g., DCM/hexane).
  • Employ SHELXD for phase refinement in twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.